Xamoterol

Übersicht

Beschreibung

Xamoterol ist ein Herzmittel, das zur Behandlung von Herzinsuffizienz eingesetzt wird. Es wirkt als selektiver partieller Agonist des β1-Adrenozeptors und sorgt für eine kardiale Stimulation in Ruhe, wirkt aber während des Trainings als Blocker . This compound wird unter verschiedenen Markennamen vermarktet, darunter Corwin, Carwin, Corwil und Xamtol .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Der Syntheseweg umfasst typischerweise die Reaktion von Morpholin mit 2-(2-Hydroxy-3-(4-Hydroxyphenoxy)propyl)amin, um das Endprodukt this compound zu bilden . Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of xamoterol involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the reaction of morpholine with 2-(2-hydroxy-3-(4-hydroxyphenoxy)propyl)amine to form the final product, this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Xamoterol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Xamoterol: Applications in Scientific Research

This compound is a β1-adrenoceptor partial agonist that has been investigated for its applications in treating heart failure and potentially in Alzheimer's disease . This compound has demonstrated efficacy in improving symptoms and exercise tolerance in patients with mild to moderate heart failure .

Heart Failure Treatment

This compound has been evaluated in numerous clinical trials for its effectiveness in managing heart failure . The drug's partial agonist activity on β1-adrenoceptors allows it to stimulate the heart without causing the downregulation of receptors, which can occur with full agonists .

Clinical Efficacy

- Improved Exercise Duration: Studies have shown that this compound increases exercise duration in patients with left ventricular dysfunction. For instance, one study reported an increase in mean exercise duration from 445 seconds to 484 seconds in patients treated with this compound .

- Enhanced Ejection Fraction: this compound has been shown to improve ejection fraction, a measure of how well the heart pumps blood. In one study, this compound increased ejection fraction from 41.9% to 46.6% .

- Symptom Relief: Clinical trials indicate that this compound can reduce the signs and symptoms of heart failure, including breathlessness . A multicenter study involving 240 patients with mild to moderate heart failure found that this compound significantly improved breathlessness compared to placebo .

- Heart Rate Control: this compound can reduce peak exercise heart rate, which is beneficial for patients with heart failure .

Clinical Studies

Safety Considerations

While this compound has demonstrated benefits in treating heart failure, some studies have raised concerns about its safety in patients with severe heart failure. One study noted a higher mortality rate in patients with severe heart failure treated with this compound compared to placebo .

Potential Application in Alzheimer's Disease

Recent research suggests that β1-adrenergic signaling may play a role in cognitive function, indicating a potential application for this compound in treating Alzheimer's disease .

Memory Enhancement

- Social Recognition: A study using a mouse model of Alzheimer's disease found that this compound, a selective β1-ADR partial agonist, rescued the social recognition deficit in these mice .

- Mechanism: The mechanism involves increasing nuclear levels of phospho-cAMP response element-binding protein (pCREB), a key protein involved in memory formation .

Wirkmechanismus

Xamoterol exerts its effects by acting as a selective partial agonist of the β1-adrenergic receptor. This interaction modulates the sympathetic control of the heart, improving systolic and diastolic function without significant agonist action on β2-adrenergic receptors . The molecular targets involved include the β1-adrenergic receptors, which play a crucial role in regulating heart rate and contractility .

Vergleich Mit ähnlichen Verbindungen

Xamoterol ist unter den partiellen β1-Adrenozeptoragonisten einzigartig aufgrund seiner selektiven Wirkung und fehlenden signifikanten β2-Adrenozeptoragonistenaktivität . Ähnliche Verbindungen umfassen Acebutolol, Atenolol und Metoprolol, die ebenfalls auf β1-Adrenozeptoren wirken, sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen unterscheiden .

Biologische Aktivität

Xamoterol is a selective beta-1 adrenergic receptor partial agonist that has been primarily studied for its effects on cardiovascular function, particularly in patients with heart failure. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and relevant research findings.

Pharmacodynamics

This compound exhibits its biological activity primarily through its action as a partial agonist at the beta-1 adrenergic receptors. This mechanism results in several cardiovascular effects:

- Increased Myocardial Contractility : this compound moderately enhances myocardial contractility, which is crucial for patients with heart failure.

- Improved Diastolic Function : It aids in diastolic relaxation and reduces left ventricular filling pressure both at rest and during exercise.

- Negative Chronotropic Effects : At higher sympathetic activity levels, such as during strenuous exercise, this compound can produce negative chronotropic responses while maintaining reduced filling pressures .

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various studies, particularly focusing on its effects in patients with mild to moderate heart failure. A multicenter double-blind study involving 240 patients demonstrated significant improvements:

- Exercise Capacity : Patients treated with this compound showed a 19% increase in mean exercise duration compared to a 7% increase in the placebo group.

- Symptom Relief : Improvements in breathlessness were noted on visual analogue scales post-treatment with this compound .

Case Study Overview

A notable case study highlighted the sustained benefits of this compound over a 12-month period, where patients experienced improved exercise capacity and symptomatic relief compared to those receiving placebo or digoxin .

Table 1: Summary of Key Research Findings on this compound

| Study Type | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Multicenter Double-Blind Study | 240 patients | 3 months | 19% increase in exercise duration; improved breathlessness |

| Longitudinal Study | 100 patients | 12 months | Sustained improvement in symptoms and exercise capacity |

| Preliminary Trials | Various | Variable | Potential benefits for angina pectoris and sinoatrial disease |

Additional Observations

- Safety Profile : this compound has shown a favorable safety profile with limited adverse effects reported in clinical trials.

- Potential Applications : Beyond heart failure, preliminary studies suggest potential applications in treating angina pectoris and postural hypotension, although further research is warranted to establish these uses conclusively .

Eigenschaften

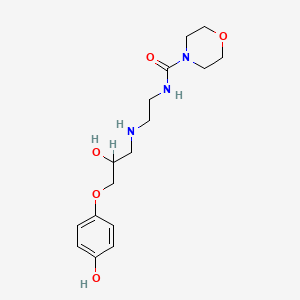

IUPAC Name |

N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOSRCHIDYWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045222 | |

| Record name | Xamoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81801-12-9, 73210-73-8 | |

| Record name | Xamoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81801-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xamoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081801129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xamoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xamoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XAMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HE0JQL703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.